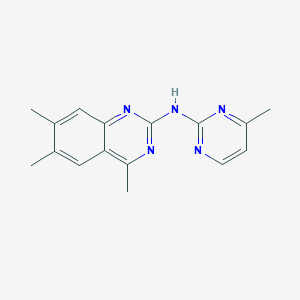
4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-トリメチル-N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミンは、複素環式有機化合物です。キナゾリンコアに3つのメチル基が置換され、4-メチルピリミジン部分にアミン基が結合しています。
合成方法
合成経路と反応条件
4,6,7-トリメチル-N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミンの合成は、通常、複数段階の有機反応を伴います。
キナゾリンコアの形成: キナゾリンコアは、アントラニル酸誘導体などの適切な前駆体とホルムアミドまたはギ酸を還流条件下で環化させることによって合成できます。
置換反応: メチル基は、ヨウ化メチルまたは硫酸ジメチルなどのアルキル化反応で、炭酸カリウムなどの塩基の存在下で導入されます。
ピリミジンとのカップリング: 最後のステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を使用して、適切な溶媒(ジクロロメタンなど)中で、キナゾリン誘導体を4-メチルピリミジン-2-アミンとカップリングします。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われ、効率と収率を向上させるために連続フローリアクターを使用します。温度、圧力、溶媒選択などの反応条件の最適化は、スケールアップにとって重要です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Substitution Reactions: The methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Coupling with Pyrimidine: The final step involves coupling the quinazoline derivative with 4-methylpyrimidine-2-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up.
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こし、対応するアルコールまたはケトンを形成することができます。
還元: 還元反応は、キナゾリン環を標的にし、ジヒドロキナゾリン誘導体に変換することができます。
置換: 求電子置換反応は、芳香環で起こることがあり、さらなる官能化を可能にします。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件で使用します。
還元: 水素ガス下でパラジウム炭素 (Pd/C) を用いた触媒的ハイドロジェネーション。
置換: 臭素または塩化チオニルによる塩素化を使用したハロゲン化。
主要な生成物
酸化: キナゾリンN-オキシドまたはピリミジンN-オキシドの形成。
還元: ジヒドロキナゾリン誘導体の形成。
置換: ハロゲン化キナゾリンまたはピリミジン誘導体の形成。
科学研究への応用
化学
化学では、4,6,7-トリメチル-N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探求と新規化合物の開発が可能になります。
生物学
生物学研究では、この化合物は、その潜在的な生物活性のために、酵素相互作用と受容体結合を研究するためのプローブとして使用できます。特定の酵素の阻害剤の設計にも使用できます。
医学
医学的には、この化合物の誘導体は、抗癌、抗炎症、抗菌活性など、潜在的な治療特性について調査されています。生物学的標的と相互作用する能力により、創薬の候補となっています。
産業
工業部門では、この化合物は、安定した芳香族構造と官能基のために、ポリマーや染料などの高度な材料の合成に使用できます。
科学的研究の応用
Chemistry
In chemistry, 4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also be used in the design of inhibitors for specific enzymes.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
作用機序
4,6,7-トリメチル-N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。キナゾリンコアは天然基質を模倣することができ、この化合物は酵素活性を阻害したり、受容体機能を調節したりすることができます。メチル基とピリミジン基は、その結合親和性と特異性を高めます。
類似化合物の比較
類似化合物
4,6,7-トリメチルキナゾリン: ピリミジン部分を欠いているため、生物活性は異なります。
N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミン: キナゾリン環にメチル基を欠いているため、化学反応性と結合特性が影響を受けます。
4,6-ジメチル-N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミン: 類似していますが、メチル基が1つ少ないため、立体および電子特性が影響を受ける可能性があります。
ユニークさ
4,6,7-トリメチル-N-(4-メチルピリミジン-2-イル)キナゾリン-2-アミンは、その特定の置換パターンによりユニークであり、疎水性と親水性のバランスがとれており、溶解性と生物学的標的との相互作用が向上しています。これにより、研究や産業におけるさまざまな用途に適した汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
4,6,7-Trimethylquinazoline: Lacks the pyrimidine moiety, resulting in different biological activity.
N-(4-Methylpyrimidin-2-yl)quinazolin-2-amine: Lacks the methyl groups on the quinazoline ring, affecting its chemical reactivity and binding properties.
4,6-Dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: Similar but with one less methyl group, which may influence its steric and electronic properties.
Uniqueness
4,6,7-Trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H17N5 |
|---|---|
分子量 |
279.34 g/mol |
IUPAC名 |
4,6,7-trimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H17N5/c1-9-7-13-12(4)19-16(20-14(13)8-10(9)2)21-15-17-6-5-11(3)18-15/h5-8H,1-4H3,(H,17,18,19,20,21) |
InChIキー |
LIDNNGNPSXZMEB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B11035859.png)
![1-(4-fluorobenzyl)-4-[(4-fluorobenzyl)carbamoyl]-3-(2-oxopropyl)-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11035876.png)
![(5Z)-5-(8'-fluoro-6'-methyl-2'-oxo-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinolin]-1'(2'H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11035883.png)
![3-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-2-naphthaldehyde](/img/structure/B11035885.png)
![1-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B11035893.png)
![dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035897.png)
![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11035898.png)
![N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide](/img/structure/B11035904.png)

![Cyclohexyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11035920.png)
![7-hydroxy-1-(pentan-3-yl)-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11035927.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11035932.png)
![Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11035935.png)
![(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone](/img/structure/B11035937.png)
